molecular formula C17H15FN4O2 B2883025 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-13-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2883025
CAS RN: 338398-13-3
M. Wt: 326.331
InChI Key: OWZHRQYNJRTKDZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as FM-TriAC, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A series of compounds, including those with structures similar to the specified chemical, have been synthesized and evaluated for their anticancer properties against various human cancer cell lines. Substitution at specific positions on the phenyl ring, such as with a methoxy group, has been found to improve activity against certain cancer cell lines. This highlights the compound's potential as a cytotoxic agent in cancer research (Aliabadi et al., 2010).

  • Another research focus is on the development of novel heterocyclic compounds with promising biological profiles. Triazole derivatives, including those related to the specified chemical, have been explored for their applications in medicinal as well as diagnostic areas. This includes the investigation of their synthesis, crystal structure, and biological activities, such as enzyme inhibition potential relevant to diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Antimicrobial and Antitumor Activities

  • Some research has focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. Novel derivatives have been synthesized and found to possess good to moderate activities against various test microorganisms. This suggests potential applications of these compounds in developing antimicrobial agents (Bektaş et al., 2010).

  • The antitumor activity of related compounds has also been a significant area of study. Research into the synthesis, crystal structure, and antitumor activity of compounds with similar structures has shown that these can inhibit the proliferation of some cancer cell lines, indicating their potential use in cancer treatment (Hao et al., 2017).

Catalyst-Free Synthesis and Structural Studies

  • Studies on the catalyst- and solvent-free synthesis of triazole derivatives through microwave-assisted methods have been conducted, highlighting an efficient approach to regioselective synthesis. These methodologies can be pivotal in pharmaceutical research for developing more sustainable and efficient synthetic routes (Moreno-Fuquen et al., 2019).

  • The exploration of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including theoretical and experimental analyses, contributes to a deeper understanding of the structural properties and potential reactivity or binding interactions of such compounds. This research can aid in the design of molecules with specific properties for various applications (Shukla et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-19-16(21-22(11)14-7-3-12(18)4-8-14)17(23)20-13-5-9-15(24-2)10-6-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZHRQYNJRTKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

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